molecular formula C20H23N5O2 B2436353 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1001798-08-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2436353
CAS No.: 1001798-08-8
M. Wt: 365.437
InChI Key: VLWNUTKGJOZJRM-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, its pyrazole and pyrimidine rings allow it to participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound has a complex structure characterized by the presence of a pyrazole and dihydropyrimidine moiety, which are known for their diverse pharmacological activities. The molecular formula is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of approximately 280.36 g/mol.

Antitumor Activity

Research indicates that compounds featuring pyrazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds similar to this compound have demonstrated notable antibacterial and antifungal activities. For example, derivatives containing the pyrazole ring have been reported to possess significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties are another key aspect of this compound's biological activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antitumor Effects

A study evaluating the antitumor effects of a related pyrazole derivative demonstrated a dose-dependent inhibition of A549 cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In vitro studies showed that derivatives with similar structures exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting enhanced efficacy .

Research Findings

Activity Mechanism Reference
AntitumorInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-16-6-8-17(9-7-16)22-18(26)12-24-19(27)11-13(2)21-20(24)25-15(4)10-14(3)23-25/h6-11H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNUTKGJOZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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